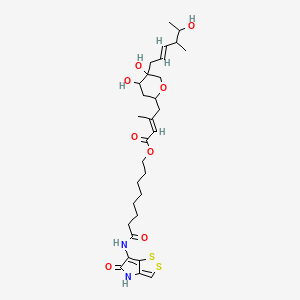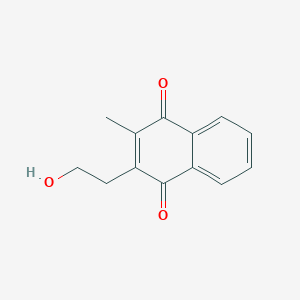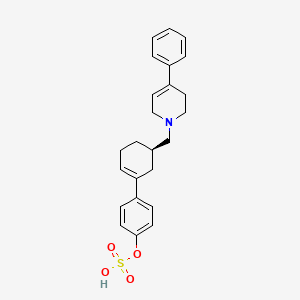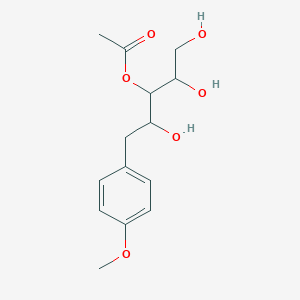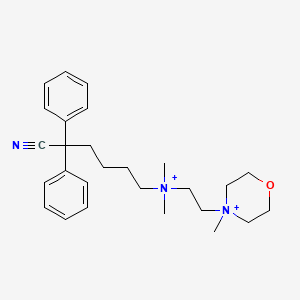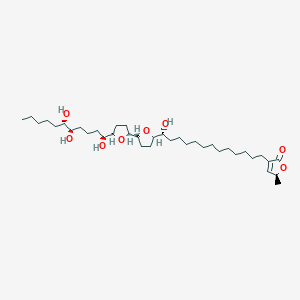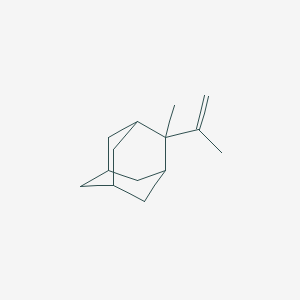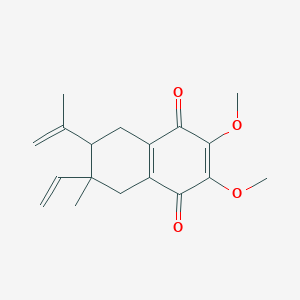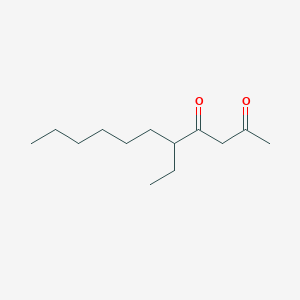
5-Ethylundecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethylundecane-2,4-dione is a beta-diketone.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of compounds related to 5-Ethylundecane-2,4-dione, such as 5-ethylidene-thiazolidine-2,4-diones, have been explored for their potential in various scientific applications. These compounds are synthesized through facile methods and characterized using analytical tools to evaluate their properties and potential applications in fields such as antimicrobial treatments due to their moderate to very good activity against microorganisms (Joshi, Chejara, & Mahajan, 2021).
Enantiomeric Resolution
The enantiomeric resolution of derivatives like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione has been studied, showcasing the importance of chirality in the pharmaceutical and chemical industries. The research focuses on the separation of enantiomers and the study of their properties, which is crucial for the development of more effective and safer pharmaceuticals (Ali et al., 2016).
Catalysis
Studies on catalysis involving derivatives of 5-Ethylundecane-2,4-dione have demonstrated the efficiency of novel catalysts in promoting aldol condensation reactions. These catalysts contribute to greener and more sustainable chemical processes by offering nontoxic, environment-friendly properties, and high yields, which are beneficial for industrial applications (Esam et al., 2020).
Antimicrobial Activity
The antimicrobial evaluation of related compounds indicates their potential use in developing new antimicrobial agents. Such studies are crucial in the fight against drug-resistant bacteria and the search for novel therapeutic agents (Tshiluka et al., 2021).
Polymer Science
In polymer science, the study of degradable amphiphilic block copolymers incorporating similar dione structures has led to advancements in creating more efficient and environmentally friendly materials. These materials have applications in drug delivery systems and biodegradable plastics, contributing to reducing the environmental impact of polymers (Pounder et al., 2011).
Propiedades
Nombre del producto |
5-Ethylundecane-2,4-dione |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
5-ethylundecane-2,4-dione |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-12(5-2)13(15)10-11(3)14/h12H,4-10H2,1-3H3 |
Clave InChI |
XCPDYBSBMIJFCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC)C(=O)CC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



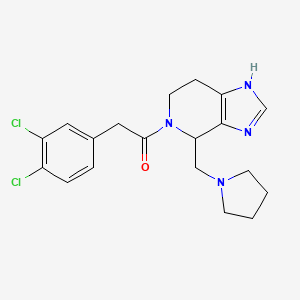
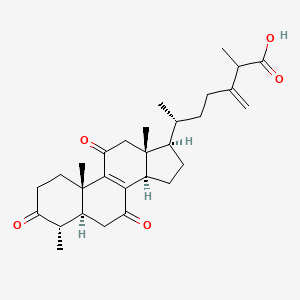

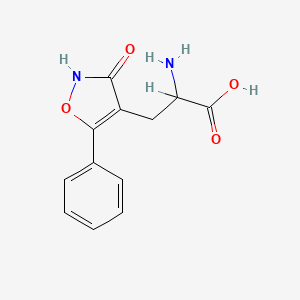
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-(2-oxopropyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249113.png)
![2-[(4-Fluorobenzylamino)methyl]chroman-7-ol](/img/structure/B1249115.png)
